2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
- The compound’s name provides insight into its composition:
- The 2-(3-chlorophenoxy) part indicates a chlorophenyl group attached to the acetamide backbone.
- The N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl] segment involves a thiophene ring connected to a 1,2,4-thiadiazole ring via an amide linkage.
- Overall, it’s an acetamide derivative with functional groups that contribute to its properties.
2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: is a synthetic organic compound with a complex structure. It combines elements from different chemical classes, making it intriguing for various applications.
Preparation Methods
- One synthetic route involves coupling reactions, such as the Sonogashira coupling reaction . This method forms carbon-carbon bonds under mild conditions.
- A novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene , can serve as a precursor. It undergoes Sonogashira coupling with various iodoaryl compounds .
- The reaction conditions and purification steps are crucial for obtaining the desired compound.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Oxidation, reduction, and substitution: reactions are relevant:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Evaluate its use in materials (e.g., organic electronics, sensors).
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other thiophene-based derivatives (e.g., benzothiophenes, chromones).
- Highlight its unique features, such as the chlorophenyl moiety and the 1,2,4-thiadiazole ring.
Properties
Molecular Formula |
C14H10ClN3O2S2 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3O2S2/c15-9-3-1-4-10(7-9)20-8-12(19)16-14-17-13(18-22-14)11-5-2-6-21-11/h1-7H,8H2,(H,16,17,18,19) |
InChI Key |
DVTUIBZUHZNCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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